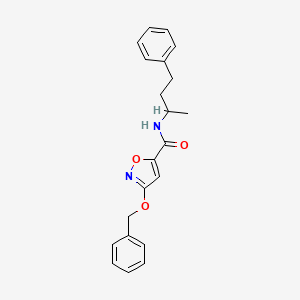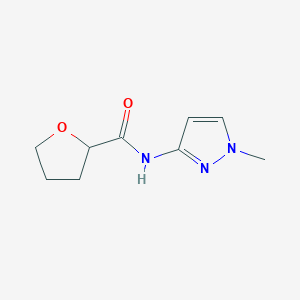
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide, also known as MPC or ONO-4817, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the biosynthesis of prostaglandins. MPC has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating the role of COX-2 in various biological processes.
Wirkmechanismus
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide works by selectively inhibiting COX-2, which is an enzyme that is responsible for the biosynthesis of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and they are also involved in various other biological processes. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the inhibition of inflammation and pain, as well as the suppression of tumor growth. This compound has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has a number of advantages for use in lab experiments. It is a highly selective inhibitor of COX-2, which means that it can be used to investigate the role of this enzyme in various biological processes without affecting other enzymes or pathways. This compound is also relatively stable and has a long half-life, which makes it suitable for use in long-term studies.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural compounds or processes. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide. One area of interest is in the development of new COX-2 inhibitors that are more potent or selective than this compound. Another potential direction is in the investigation of the role of COX-2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, this compound may have potential applications in the development of new drugs for the treatment of these diseases, or as a tool for investigating the mechanisms underlying their development and progression.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for use in scientific research. It is a selective inhibitor of COX-2, which makes it a valuable tool for investigating the role of this enzyme in various biological processes. This compound has a range of biochemical and physiological effects, and it may have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. While there are some limitations to the use of this compound in lab experiments, it is a valuable tool for investigating the mechanisms underlying these diseases and developing new treatments.
Synthesemethoden
The synthesis of N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide involves several steps, including the preparation of 1-methylpyrazole-3-carboxylic acid, which is then converted to the corresponding methyl ester. This compound is then reacted with oxalyl chloride to form the acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of COX-2 and its role in various biological processes. COX-2 is an enzyme that is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, this compound can be used to investigate the role of this enzyme in various biological processes, including inflammation, pain, and cancer.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-4-8(11-12)10-9(13)7-3-2-6-14-7/h4-5,7H,2-3,6H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIXGWHDDBXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

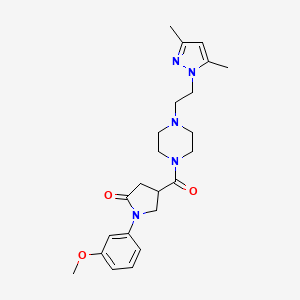
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)


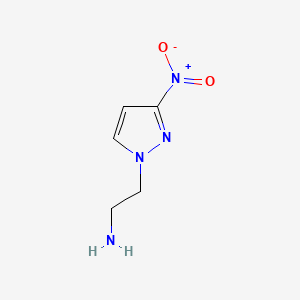

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)
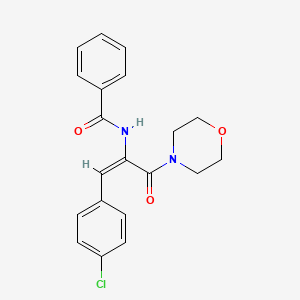
![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)
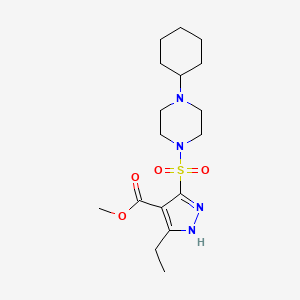
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)
![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)
